Ester C is synthesized from ascorbic acid, which is naturally found in many fruits and vegetables. The classification of Ester C falls under the category of esters, which are organic compounds derived from carboxylic acids and alcohols. In this case, the carboxylic acid is ascorbic acid, and the alcohol is butanol.
The synthesis of Ester C can be achieved through several methods, primarily focusing on esterification reactions:
The choice of method depends on factors such as desired yield, purity, and scalability. Enzymatic methods are preferred for their specificity and lower environmental impact, while classical methods may be more suitable for laboratory-scale syntheses.
Ester C has a molecular formula of and a molecular weight of approximately 342.32 g/mol. Its structure can be visualized as a modified ascorbic acid molecule with four butyryl groups attached to it, enhancing its lipophilicity.
Ester C can undergo various chemical reactions typical for esters:
The reversibility of ester hydrolysis is crucial for understanding its stability in formulations, particularly in cosmetic products where moisture levels vary.
The mechanism by which Ester C exerts its effects involves:
Data from studies indicate that Ester C demonstrates similar biological activity to vitamin C while offering improved stability against degradation .
Ester C finds numerous applications across different fields:
Research continues into optimizing its use in these areas, highlighting its potential benefits over traditional forms of vitamin C .
Ester-C® possesses a defined chemical architecture that fundamentally differentiates it from conventional ascorbic acid. The primary active compound is calcium ascorbate (chemical formula: CaC₁₂H₁₄O₁₂), formed through the molecular bonding of ascorbic acid (C₆H₈O₆) with calcium carbonate (CaCO₃) under controlled conditions [1] [4]. This reaction yields a pH-neutral compound (pH ~7.0) that eliminates the acidity associated with standard vitamin C supplements, which typically exhibit acidic pH values ranging from 2.4-2.8 [4] [9].
The distinctive biochemical profile of Ester-C® extends beyond simple calcium ascorbate to include naturally occurring vitamin C metabolites produced during its patented manufacturing process. Advanced nuclear magnetic resonance (NMR) spectroscopy analyses confirm the presence of three specific aldonic acid derivatives in standardized proportions:
These metabolites are not merely manufacturing byproducts but functionally significant components that contribute to Ester-C®'s biological activity. The metabolite complex, particularly threonate, facilitates cellular uptake of ascorbate through mechanisms distinct from sodium-dependent vitamin C transporters (SVCTs) [3]. This molecular differentiation from conventional ascorbic acid (which contains no such metabolites) forms the foundation of Ester-C®'s enhanced bioavailability profile.
Table 1: Comparative Molecular Characteristics of Ascorbic Acid vs. Ester-C®
Characteristic | Ascorbic Acid | Ester-C® |
---|---|---|
Primary Compound | L-ascorbic acid (C₆H₈O₆) | Calcium ascorbate (CaC₁₂H₁₄O₁₂) |
pH Properties | Acidic (pH 2.4-2.8) | Neutral (pH 6.0-7.2) |
Metabolites Present | None | Calcium threonate, xylonate, lyxonate |
Chemical Classification | Organic acid | Mineral ascorbate complex |
Structural Features | Enediol structure with γ-lactone ring | Ascorbate anion stabilized with calcium cation and metabolites |
The presence of these metabolites creates a biochemical environment that enhances vitamin C stability and bioavailability. Unlike conventional ascorbic acid supplements, Ester-C® contains dehydroascorbate (DHA) in bioavailable forms that can traverse mitochondrial membranes and utilize GLUT transporters for cellular access, potentially offering protective effects against oxidative stress in neuronal tissues [4] [3]. This multifaceted chemical composition represents a significant advancement in vitamin C formulation technology.
The development of Ester-C® originated in the 1980s when researchers sought to create a vitamin C formulation that would overcome the gastric intolerance associated with conventional ascorbic acid. The breakthrough came with US Patent 4,822,816 ("Compositions and methods for administering vitamin C"), filed in 1987 and granted in 1989, which established the foundational intellectual property for this novel compound [2]. This seminal patent detailed the production of a vitamin C derivative composition containing "aldono-lactones and edible salts of L-threonic, L-xylonic and L-lyxonic acids" to enhance absorption and retention while reducing urinary oxalate excretion—a significant concern with traditional vitamin C supplementation.
The manufacturing process described in the patent involves a carefully controlled thermal reaction system where ascorbic acid reacts with non-toxic metal compounds (typically calcium carbonate) under oxidizing conditions at elevated temperatures (40°C-98°C). This reaction proceeds through several stages:
This process intentionally limits the conversion to calcium ascorbate, preserving critical vitamin C metabolites that later research would identify as essential to Ester-C®'s functional advantages. Subsequent clinical studies documented in the patent demonstrated significantly enhanced ascorbate retention in leukocytes and reduced urinary oxalate excretion compared to regular ascorbic acid—findings that would become central to the product's commercial positioning.
The patent landscape expanded significantly in 2001 with the granting of US Patent 6,197,813 ("Liquid compositions"), which protected topical formulations containing mineral ascorbate and organic polyol solvents [5]. This intellectual property extension facilitated Ester-C®'s entry into the skincare market, with companies including Aubrey Organics, Derma-E, Jason, and Kiss My Face incorporating the patented technology into cosmetic products. Additional patents, including US Patent 6,878,744, further secured the manufacturing process and specific applications, creating a robust intellectual property portfolio around the core technology [6].
Table 2: Key Milestones in Ester-C® Development and Patent History
Year | Development Milestone | Patent Reference |
---|---|---|
1989 | Core patent granted for vitamin C composition with metabolites | US4822816A |
2001 | Patent granted for topical formulations | US6197813B1 |
2006 | Acquisition by NBTY and commercial relaunch | Not applicable |
2007 | Expansion into international supplement markets | Not applicable |
2016 | Publication of key bioavailability study in SpringerPlus | Not applicable |
Corporate stewardship of the technology has evolved through several entities, with Inter-Cal Nutraceuticals (a division of Zila Inc.) initially driving commercialization before NBTY's acquisition in 2006 [5] [10]. The 2007 relaunch positioned Ester-C® as a premium supplement with specific emphasis on its extended immune support capabilities. Throughout its commercial evolution, the patented manufacturing process has remained consistent, with current production occurring in FDA-approved facilities that maintain GMO-free status while adhering to strict quality control protocols [6] [8].
The theoretical framework underlying Ester-C® centers on two interconnected biochemical principles: pH-dependent absorption kinetics and metabolite-facilitated cellular uptake. The pH neutrality of Ester-C® (pH 6.0-7.2) fundamentally alters its interaction with biological systems compared to acidic ascorbic acid (pH 2.4-2.8) [1] [4]. This neutral characteristic derives directly from its chemical composition—the buffering action of calcium carbonate during manufacturing creates calcium ascorbate, which lacks the acidic protons responsible for gastric irritation. Studies confirm this formulation significantly reduces adverse gastrointestinal effects while maintaining full vitamin C activity [4] [8].
Beyond gastric tolerability, Ester-C®'s neutral pH enhances its bioavailability profile through several mechanisms:
Clinical evidence demonstrates that Ester-C® achieves significantly higher and more sustained concentrations in leukocytes compared to conventional ascorbic acid. A pivotal randomized, double-blind, placebo-controlled crossover study published in SpringerPlus (2016) revealed that a single 1000mg dose of Ester-C® resulted in:
These findings support the theoretical model that Ester-C®'s metabolites (particularly calcium threonate) facilitate cellular uptake and retention through specific transport mechanisms. Research indicates that threonate stimulates ascorbate uptake in human T-lymphoma cell lines, suggesting active facilitation rather than passive diffusion [4]. This creates a distinctive two-phase bioavailability profile: initial plasma absorption equivalent to ascorbic acid, followed by extended cellular retention phase lasting up to 24 hours.
The theoretical advantages extend to oxalate metabolism, with patent data showing significantly reduced urinary oxalate excretion compared to ascorbic acid administration. This reduction (approximately 45-50% lower in clinical measurements) demonstrates altered metabolic handling, potentially due to the different metabolic pathways utilized by the ascorbate-metabolite complex versus pure ascorbic acid [2]. This property holds particular relevance for maintaining healthy kidney function during vitamin C supplementation.
The antioxidant mechanisms of Ester-C® operate through both direct and indirect pathways. As a powerful reductant, the ascorbate component directly scavenges reactive oxygen species while simultaneously regenerating other antioxidants like vitamin E and glutathione. Additionally, its neutral pH allows antioxidant application in sensitive biological environments (e.g., ocular tissues or gastric mucosa) where acidic ascorbic acid would be contraindicated [3] [6]. This combination of pH neutrality and enhanced cellular retention establishes Ester-C® as a theoretically and functionally distinct form of vitamin C.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1